

stability and storage conditions for 6-Bromobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzofuran

Cat. No.: B120239

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **6-Bromobenzofuran**

Foreword: The Imperative of Stability in Research

In the landscape of drug discovery and materials science, **6-Bromobenzofuran** stands as a pivotal heterocyclic building block.^[1] Its utility in the synthesis of complex organic molecules places it at the critical starting point of extensive research and development pipelines.^{[1][2]} However, the successful application of this reagent is fundamentally predicated on its chemical integrity. The degradation of a starting material, even partially, can introduce impurities, reduce yields, and lead to inconsistent experimental outcomes, compromising months of research. This guide provides an in-depth, scientifically-grounded framework for understanding and managing the stability of **6-Bromobenzofuran**, ensuring its optimal performance from receipt to reaction.

Physicochemical Profile of 6-Bromobenzofuran

Understanding the inherent chemical and physical properties of **6-Bromobenzofuran** is the first step toward mastering its stability. These characteristics dictate its reactivity and susceptibility to various environmental factors.

Property	Value	Source(s)
CAS Number	128851-73-0	[1] [3] [4]
Molecular Formula	C ₈ H ₅ BrO	[1] [2] [3] [5]
Molecular Weight	197.03 g/mol	[4] [6]
Appearance	Colorless to yellow to brown liquid or solid	[6]
Melting Point	Approx. 63-64 °C	[2]
Boiling Point	Approx. 233-238 °C at 760 mmHg	[1] [2] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water	[2] [5]
Purity	Typically ≥97%	

The Core of Instability: Understanding Degradation Pathways

While specific degradation pathways for **6-Bromobenzofuran** are not extensively documented in peer-reviewed literature, we can infer potential vulnerabilities by examining the reactivity of the benzofuran scaffold and related compounds. The primary threats to its integrity are oxidation, light, and reaction with incompatible materials.

Hypothesized Degradation Mechanisms:

The benzofuran ring system is susceptible to oxidative cleavage and polymerization, particularly when exposed to air (oxygen) and light (photolytic energy). The furan moiety is the most likely site of initial attack.

- **Oxidative Degradation:** Atmospheric oxygen can initiate radical chain reactions, especially in the presence of light or trace metal impurities. This can lead to the opening of the furan ring, forming complex aldehydes, carboxylic acids, and polymeric byproducts. Studies on the

microbial degradation of the parent compound, dibenzofuran, show that enzymatic dioxygenation attacks the aromatic rings, leading to ring cleavage—a process that highlights the inherent reactivity of the ring system to oxidation.[7][8][9][10]

- **Polymerization:** Similar to other electron-rich heterocycles, benzofurans can undergo polymerization, which may be initiated by heat, light, or contact with acidic surfaces.[11] This process leads to the formation of insoluble, often colored, materials, which can significantly impact reaction purity.
- **Hydrolysis:** While generally insoluble in water, prolonged contact with moisture, especially under acidic or basic conditions, could potentially lead to slow hydrolysis or other reactions, although this is a lesser concern than oxidation.

The following diagram illustrates potential points of vulnerability on the **6-Bromobenzofuran** molecule.

Caption: Potential degradation factors for **6-Bromobenzofuran**.

Optimal Storage and Handling: A Validated Framework

Based on the physicochemical properties and potential degradation pathways, a multi-faceted approach to storage is required. The goal is to create a self-validating system where the integrity of the compound is preserved by controlling key environmental variables.

Table of Recommended Storage Conditions:

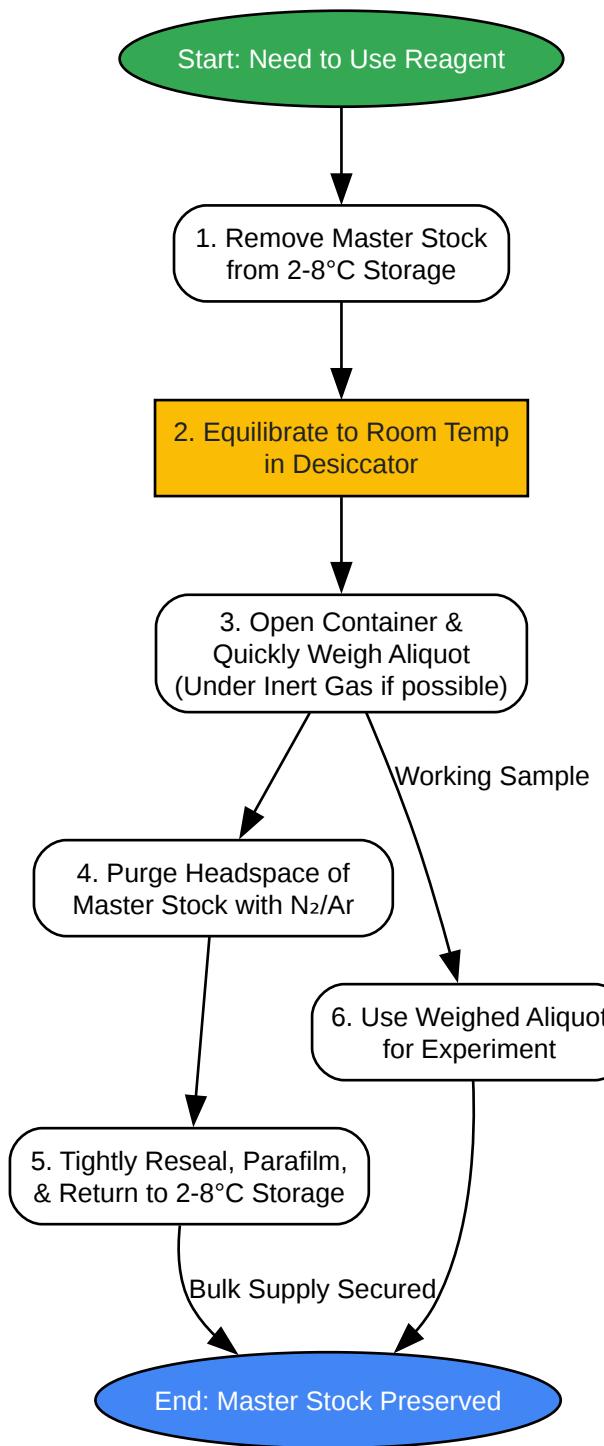
Parameter	Condition	Rationale / Causality
Temperature	2-8 °C	Reduces molecular kinetic energy, slowing the rate of all potential degradation reactions, including oxidation and polymerization.[2][5]
Atmosphere	Sealed under an inert gas (Argon or Nitrogen)	Displaces atmospheric oxygen, directly preventing oxidative degradation, which is a primary pathway for instability.[11]
Light	Store in an amber or opaque container; keep in the dark	Prevents photolytic degradation and light-catalyzed polymerization by blocking UV and visible light energy.[11][12]
Moisture	Sealed in dry conditions; use a desiccator if necessary	Prevents potential hydrolysis and minimizes water's role as a potential reaction medium.
Incompatibles	Store away from strong oxidizing agents, strong bases, amines, and reducing agents	Avoids direct chemical reactions that would consume the material and introduce impurities.[13][14]

Experimental Protocols for Maintaining Chemical Integrity

Adherence to standardized protocols is essential for translating storage theory into practice. The following workflows are designed to minimize exposure and preserve the bulk material's integrity.

Protocol 1: Initial Receipt and Long-Term Storage

- Visual Inspection: Upon receipt, inspect the container for an intact seal. Note the initial appearance (color and physical state) and compare it against the certificate of analysis.


- **Inert Gas Purge:** If the compound will be stored for an extended period (>1 month) before first use, it is best practice to reinforce the inert atmosphere. In a fume hood, carefully open the container, gently flush the headspace with dry argon or nitrogen for 10-15 seconds, and promptly reseal.
- **Parafilm Sealing:** Wrap the container's cap and neck junction securely with Parafilm® to create a secondary barrier against moisture and air ingress.
- **Labeling:** Ensure the container is clearly labeled with the compound name, date of receipt, and any specific handling notes.
- **Refrigeration:** Place the sealed container in a designated, well-ventilated refrigerator at 2-8 °C.^[5] Ensure it is stored away from incompatible materials.^[14]

Protocol 2: Aliquoting for Experimental Use

The primary goal during use is to protect the master stock from repeated exposure.

- **Equilibration:** Remove the master container from the refrigerator and allow it to warm to ambient temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold compound upon opening.
- **Inert Atmosphere Transfer:** Perform all transfers in a fume hood. If possible, use a glove box or glove bag with an inert atmosphere for maximum protection.
- **Weighing and Transfer:** Quickly weigh the desired amount of **6-Bromobenzofuran** into a separate, tared vial. Minimize the time the master container is open.
- **Resealing Master Stock:** Before returning the master container to storage, flush the headspace again with inert gas, reseal tightly, and wrap with fresh Parafilm®.
- **Return to Storage:** Promptly return the master container to the 2-8 °C refrigerator. The smaller, working aliquot can now be used for the experiment.

The following diagram outlines this critical workflow.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for aliquoting **6-Bromobenzofuran**.

Safety and Hazard Communication

Proper storage is intrinsically linked to safety. **6-Bromobenzofuran** is classified with specific hazards that necessitate careful handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Signal Word: Warning.[4]
- Pictogram: GHS07 (Exclamation mark).
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13] Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][15]
- First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.[2][13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and call a poison center or doctor.[13]

By integrating this knowledge of its chemical nature with disciplined handling and storage protocols, researchers can ensure the stability and reliability of **6-Bromobenzofuran**, thereby safeguarding the integrity and success of their scientific endeavors.

References

- 6-Bromo-1-benzofuran - ChemBK. (2024, April 9). ChemBK.
- **6-Bromobenzofuran** - LookChem. (n.d.). LookChem.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem. (n.d.). PubChem.
- Metabolic pathways for degradation of dibenzofuran by *Pseudomonas* sp... - ResearchGate. (n.d.). ResearchGate.
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated *Pseudomonas putida* strain B6-2 - PubMed. (2009, November 15). PubMed.
- Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading *Sphingomonas* sp. Strain - PMC - NIH. (n.d.). National Institutes of Health.
- Chemical Compatibility Chart - Walchem. (2024, April 19). Walchem.
- Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer.

- Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC - NIH. (n.d.). National Institutes of Health.
- Dibenzofuran Degradation Pathway - Eawag-BBD. (1997, December 15). Eawag.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Quality Factory Supply Reliable Quality 128851-73-0 6-Bromobenzofuran with Safe Delivery [scochem.com]
- 2. chembk.com [chembk.com]
- 3. 6-Bromobenzofuran | 128851-73-0 [chemicalbook.com]
- 4. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromobenzofuran | lookchem [lookchem.com]
- 6. 6-Bromobenzofuran | 128851-73-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 11. tcichemicals.com [tcichemicals.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [stability and storage conditions for 6-Bromobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120239#stability-and-storage-conditions-for-6-bromobenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com